N'-[(E)-1H-indol-3-ylmethylidene]-4-propoxybenzohydrazide
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Overview
Description
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE typically involves the condensation of 1H-indole-3-carbaldehyde with 4-propoxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-methyl derivatives .
Scientific Research Applications
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-PROPOXYBENZOHYDRAZIDE is unique due to its indole core structure, which imparts distinct biological activities. Compared to other similar compounds, it has shown higher selectivity and potency in inhibiting COX enzymes, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C19H19N3O2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-4-propoxybenzamide |
InChI |
InChI=1S/C19H19N3O2/c1-2-11-24-16-9-7-14(8-10-16)19(23)22-21-13-15-12-20-18-6-4-3-5-17(15)18/h3-10,12-13,20H,2,11H2,1H3,(H,22,23)/b21-13+ |
InChI Key |
MEDIXNCORJYRNP-FYJGNVAPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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